molecular formula C6H11NO3S B555845 N-Formyl-DL-methionine CAS No. 4309-82-4

N-Formyl-DL-methionine

Cat. No.: B555845
CAS No.: 4309-82-4
M. Wt: 177.22 g/mol
InChI Key: PYUSHNKNPOHWEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl-DL-methionine can be synthesized by the formylation of methionine. The process involves the reaction of methionine with formic acid or formyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the formyl group is added to the amino group of methionine .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-DL-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Formyl-DL-methionine has several applications in scientific research:

Mechanism of Action

N-Formyl-DL-methionine exerts its effects primarily through its role in protein synthesis initiation. The formyl group allows the methionine to be recognized by specific transfer RNA (tRNA) molecules, facilitating its incorporation into the growing polypeptide chain. This process is crucial for the proper initiation of protein synthesis in bacteria and organelles . The formyl group is often removed post-translationally, allowing the protein to function normally .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role in initiating protein synthesis in bacteria and organelles, a function not shared by methionine or other derivatives. Its recognition by the immune system as a signal of bacterial infection also sets it apart from other amino acids .

Properties

IUPAC Name

2-formamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUSHNKNPOHWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4309-82-4, 4289-98-9
Record name N-Formylmethionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4309-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formyl-DL-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4289-98-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334322
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Record name 4309-82-4
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Record name N-formyl-DL-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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